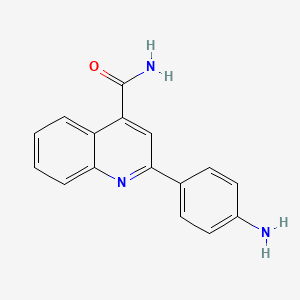

2-(4-Aminophenyl)-4-quinolinecarboxamide

Description

The Quinolinecarboxamide Scaffold: Significance in Academic Chemical Biology

The quinoline (B57606) motif, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in a wide array of biologically active compounds. biointerfaceresearch.comnih.gov When functionalized with a carboxamide group, the resulting quinolinecarboxamide scaffold has demonstrated a remarkable versatility in interacting with various biological targets. This scaffold is a key component in compounds developed as anticancer, antimalarial, and antimicrobial agents. biointerfaceresearch.comfrontiersin.org

For instance, derivatives of quinoline-4-carboxamide have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. researchgate.net Other studies have highlighted the role of this scaffold in developing antimalarial drugs with novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2) in Plasmodium falciparum. frontiersin.orgfrontiersin.org The rigid, planar nature of the quinoline ring, combined with the hydrogen bonding capabilities of the carboxamide linkage, provides a versatile platform for designing molecules that can fit into specific binding pockets of proteins and enzymes.

The significance of the quinolinecarboxamide scaffold in academic research is underscored by the numerous structure-activity relationship (SAR) studies that have been conducted. These investigations systematically modify the core structure to understand how different substituents affect biological activity, providing valuable insights into the molecular interactions that govern a compound's function.

Current Research Paradigms for Targeted Compound Design and Elucidation

The design of novel compounds with specific biological activities has evolved significantly from traditional high-throughput screening of large, diverse chemical libraries. Modern approaches are increasingly target-driven and employ a combination of computational and experimental techniques to rationally design molecules with desired properties.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods can be employed. This approach uses computational docking to predict how a candidate molecule will bind to the target's active site. This allows for the in-silico screening of virtual libraries and the rational design of compounds with improved binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods are utilized. These approaches rely on the knowledge of existing active molecules (ligands) to develop a pharmacophore model. This model defines the essential structural features required for biological activity, guiding the design of new compounds with similar properties.

Fragment-Based Drug Design (FBDD): This technique involves screening small, low-molecular-weight compounds (fragments) for weak binding to the target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

Deep Learning and Artificial Intelligence: More recently, generative deep learning models have emerged as powerful tools in de novo molecular design. These models can be trained on large datasets of known molecules and their properties to generate novel chemical structures that are predicted to be active against a specific target.

These paradigms are not mutually exclusive and are often used in combination to accelerate the discovery and optimization of new bioactive compounds. The elucidation of a compound's mechanism of action and its potential as a research tool is an integral part of this process, often involving a battery of biochemical and cell-based assays.

Rationale for In-Depth Academic Investigation of 2-(4-Aminophenyl)-4-quinolinecarboxamide

Despite the extensive research into the broader class of quinolinecarboxamides, the specific compound this compound remains largely unexplored in the academic literature. A compelling case for its in-depth investigation can be made based on its structural features and the potential for novel biological activity.

The structure of this compound combines the established quinolinecarboxamide scaffold with a 4-aminophenyl group at the 2-position. The primary amino group on the phenyl ring is a key feature, as it can serve as a hydrogen bond donor and acceptor, potentially enabling unique interactions with biological targets. This functional group could also be a site for further chemical modification to probe structure-activity relationships.

Given that derivatives of the closely related precursor, 2-(4-Aminophenyl)quinoline-4-carboxylic acid, have been investigated as inhibitors of enzymes like SIRT3, it is plausible that the carboxamide derivative could exhibit novel or enhanced activity against this or other sirtuin family members. Furthermore, the 4-aminophenyl moiety is a common feature in many kinase inhibitors, suggesting that this compound could be explored for activity against various protein kinases.

The following table summarizes the biological activities of some related quinoline derivatives, highlighting the potential for this compound to interact with a range of important biological targets.

| Compound Class | Example Biological Activity | Reference |

| Quinoline-4-carboxamides | Antimalarial (PfEF2 inhibition) | frontiersin.orgfrontiersin.org |

| 2-Phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylase (HDAC) inhibition | researchgate.net |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | Sirtuin 3 (SIRT3) inhibition | |

| 4-Anilinoquinoline derivatives | Antimalarial, Anticancer | biointerfaceresearch.com |

A well-characterized small molecule with a specific mechanism of action can be an invaluable tool for basic research. If this compound is found to be a potent and selective inhibitor of a particular enzyme or receptor, it could be used as a chemical probe to study the biological role of that target in cellular pathways and disease models.

The primary amine on the 4-aminophenyl group also provides a convenient handle for the attachment of fluorescent tags, biotin, or other reporter groups. This would allow for the development of probes for use in techniques such as fluorescence microscopy, flow cytometry, and affinity chromatography to visualize the cellular localization of the target or to isolate and identify binding partners.

The synthesis of this compound is expected to be straightforward, likely proceeding from the known precursor 2-(4-Aminophenyl)quinoline-4-carboxylic acid. researchgate.net This accessibility, combined with its potential for novel biological activity and utility as a research probe, makes a strong case for its focused investigation by the academic community. Such research would not only expand our understanding of the chemical space around the quinolinecarboxamide scaffold but could also provide new tools for biological discovery and the starting point for future therapeutic development.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-aminophenyl)quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H,17H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNWNEUJPGXWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360778 | |

| Record name | BAS 03370244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444151-71-7 | |

| Record name | BAS 03370244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 4 Aminophenyl 4 Quinolinecarboxamide

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a complex target molecule into simpler, readily available starting materials. hilarispublisher.comamazonaws.comumi.ac.id This approach is critical for designing efficient and practical synthetic routes. hilarispublisher.com

Identification of Key Disconnections

The molecular architecture of 2-(4-Aminophenyl)-4-quinolinecarboxamide presents several logical points for disconnection. The primary retrosynthetic cuts are identified at the amide bond and the bonds forming the heterocyclic quinoline (B57606) core.

Disconnection I (C-N Amide Bond): The most evident disconnection is at the C4-carboxamide linkage. This simplifies the target molecule to a key intermediate, 2-(4-aminophenyl)quinoline-4-carboxylic acid. This intermediate is a common target in quinoline synthesis, often accessible through established named reactions.

Disconnection II (Quinoline Core - Friedländer Annulation): Further deconstruction of the 2-arylquinoline-4-carboxylic acid intermediate via a Friedländer annulation logic points to two main precursors: a 2-aminobenzophenone (B122507) derivative and a compound containing an α-methylene group, such as pyruvic acid or its derivatives. wikipedia.orgorganicreactions.org This is one of the most reliable and versatile methods for constructing the quinoline skeleton. organicreactions.org

Disconnection III (Quinoline Core - Pfitzinger Reaction): An alternative disconnection strategy for the quinoline-4-carboxylic acid core is based on the Pfitzinger reaction. This pathway involves the condensation of an isatin (B1672199) derivative with a carbonyl compound. organicreactions.org For the target molecule, this would specifically require a reaction between isatin (or a derivative) and a methyl ketone, namely 1-(4-aminophenyl)ethan-1-one. acs.org

Disconnection IV (Quinoline Core - Doebner-von Miller Reaction): A third approach involves the Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. nih.govwikipedia.org This pathway could construct the 2-arylquinoline core by reacting an aniline (B41778) with a suitably substituted unsaturated ketone.

These disconnections form the basis for selecting appropriate and accessible starting materials for a convergent and efficient synthesis.

Evaluation of Accessible Starting Materials

The feasibility of a synthetic route is highly dependent on the commercial availability and cost-effectiveness of its starting materials.

For the Friedländer Approach: The key precursors are 2-amino-4'-nitrobenzophenone (as a protected form of the aminophenyl group) and pyruvic acid. 2-aminobenzophenones are common synthetic intermediates. The nitro group serves as a latent amino group, which can be reduced in a later step, a common strategy in multi-step synthesis. Pyruvic acid is a readily available and inexpensive bulk chemical.

For the Pfitzinger Approach: This route requires isatin and 1-(4-nitrophenyl)ethan-1-one. Isatin is a widely available starting material used in the synthesis of many heterocyclic compounds. The ketone, 1-(4-nitrophenyl)ethan-1-one, is also commercially accessible and provides the necessary 2-aryl substitution pattern, again using a nitro group as a precursor to the amine.

Final Amidation Step: The conversion of the intermediate 2-(4-aminophenyl)quinoline-4-carboxylic acid to the final carboxamide product requires an ammonia (B1221849) source and a suitable coupling agent. Common laboratory reagents such as thionyl chloride (to form an acyl chloride intermediate) followed by ammonia, or peptide coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), are employed for this transformation. acs.org

Contemporary Synthetic Routes to the Quinolinecarboxamide Core

Modern organic synthesis emphasizes efficiency, atom economy, and sustainability. rsc.org The construction of the quinoline core, a privileged scaffold in medicinal chemistry, has benefited significantly from contemporary methodologies. acs.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rsc.orgrsc.org Several MCRs have been developed for the synthesis of substituted quinolines. rsc.orgresearchgate.net

A plausible three-component strategy for a 2,4-disubstituted quinoline core involves the reaction of an aniline, an aldehyde, and an activated alkyne or ketone. scielo.br For instance, a Lewis acid-catalyzed reaction between an aniline, 4-nitrobenzaldehyde, and a pyruvate (B1213749) derivative could theoretically assemble the quinoline-4-carboxylate (B1235159) skeleton in a single step, which can then be further functionalized. The primary advantages of MCRs include operational simplicity, high atom economy, and the reduction of waste generated from intermediate purification steps. researchgate.net

| MCR Type | Reactants | Catalyst Example | Key Advantage |

| Povarov-type | Anilines, Alkynes, Paraformaldehyde | Camphor sulphonic acid (CSA) | Metal-free, [4+2] cycloaddition rsc.org |

| A³ Coupling | 2-Aminobenzonitriles, Arylboronic acids, Ketones | Palladium catalyst | Access to poly-substituted quinolines rsc.org |

| Lewis Acid-mediated | Aldehydes, Amines, Alkynes | Yb(OTf)₃ or FeCl₃ | High yields for 2,4-diaryl quinolines scielo.br |

Catalytic Transformations in Quinoline Annulation

The cyclization, or annulation, step to form the quinoline ring is often the critical part of the synthesis. Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and mildness of these transformations. mdpi.com The Friedländer annulation, in particular, has been the subject of extensive catalytic development. nih.govrsc.org

A variety of Lewis acids and transition metals have been shown to effectively catalyze the condensation and cyclization of 2-aminoaryl ketones with carbonyl compounds. These catalysts activate the carbonyl groups, facilitating the key C-C and C-N bond-forming reactions under milder conditions than traditional thermal methods. wikipedia.org

| Catalyst | Reaction Type | Substrates | Conditions | Outcome |

| Ceric Ammonium Nitrate (CAN) | Friedländer | 2-Aminoaryl ketones, Carbonyls | Ambient temperature, 45 min | High yields of diverse quinolines nih.gov |

| Indium(III) Triflate (In(OTf)₃) | Friedländer | 2-Aminobenzophenone, Ethyl acetoacetate | Solvent-free | Selective formation of Friedländer product rsc.org |

| Iodine (I₂) | Friedländer | o-Aminoaryl aldehydes/ketones | Solvent-free, 80°C | Highly efficient, metal-free synthesis organic-chemistry.org |

| Neodymium(III) Nitrate | Friedländer | o-Aminoaryl aldehydes/ketones | Solvent-free, 100-120°C | Rapid synthesis of functionalized quinolines organic-chemistry.org |

| Cobalt(III) complexes | C-H Activation | Acetophenone, Aniline | Mild conditions | Access to various quinoline skeletons mdpi.com |

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry, aimed at reducing the environmental impact of chemical processes, are increasingly being applied to heterocyclic synthesis. tandfonline.combenthamdirect.com This involves minimizing waste, avoiding hazardous substances, and reducing energy consumption. researchgate.netnih.gov

Several green strategies have been successfully implemented for quinoline synthesis:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. nih.govnih.gov This technique has been applied to the Doebner reaction and Friedländer synthesis. nih.govorganic-chemistry.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a key green approach. researchgate.net Ionic liquids, for example, can act as both the solvent and promoter for the Friedländer annulation, often being recyclable. acs.org

Catalyst-Free and Solvent-Free Conditions: A number of protocols have been developed that proceed under solvent-free conditions, often with simple catalysts like p-toluenesulfonic acid or even in the absence of any catalyst, relying on thermal or microwave energy. organic-chemistry.orgresearchgate.net These methods significantly reduce chemical waste and simplify product work-up.

These sustainable methodologies not only offer environmental benefits but also often lead to more efficient and cost-effective synthetic processes. benthamdirect.com

Regioselective Functionalization Strategies for Analogue Generation

Regioselective functionalization is crucial for establishing clear structure-activity relationships. By selectively modifying specific parts of the this compound scaffold, researchers can systematically probe the influence of different chemical features. Key strategies target the 4-aminophenyl moiety, the quinoline ring system, and the quinoline nitrogen.

Modification of the 4-Aminophenyl Moiety

The primary amine of the 4-aminophenyl group is a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of functionalities.

One of the most direct modifications is N-acylation , where the amino group is converted to an amide. This transformation can be readily achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This modification alters the electronic properties and steric bulk of the substituent at the 2-position of the quinoline ring.

Another important reaction is N-sulfonylation , which involves reacting the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) to form a sulfonamide. This introduces a tetrahedral sulfonyl group, which can act as a hydrogen bond acceptor and significantly impact the molecule's polarity and solubility. Research on related 4-aminoquinoline-based sulfonamides has highlighted the importance of this functional group for biological activity. researchgate.net

Furthermore, the primary aromatic amine can undergo diazotization , followed by coupling reactions. pharmdguru.comslideshare.netnumberanalytics.com Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) yields a diazonium salt. pharmdguru.comslideshare.netnumberanalytics.com This intermediate is highly reactive and can be used to introduce a variety of substituents. For instance, in a study on the parent compound 2-(4'-aminophenyl)-4-quinolinecarboxylic acid, the diazonium salt was coupled with various aromatic hydroxy- and amino-compounds of the naphthalene (B1677914) series to produce a range of azo dyes. researchgate.net This demonstrates the feasibility of using the amino group as a launchpad for creating extended conjugated systems. researchgate.net

| Modification Type | Reagents | Resulting Functional Group | Potential Impact |

| N-Acylation | Acid chloride, Anhydride | Amide | Alters electronic properties and steric bulk |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide | Increases polarity, acts as H-bond acceptor |

| Diazotization & Coupling | NaNO₂, HCl; Naphthols/Anilines | Azo compound | Creates extended conjugated systems |

Substitution Pattern on the Quinoline Ring System

The quinoline ring itself offers several positions for substitution, primarily on the benzo part of the fused ring system (positions 5, 6, 7, and 8). The electronic nature of the existing substituents directs the position of incoming electrophiles.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be employed to introduce substituents onto the carbocyclic ring of the quinoline nucleus. For example, halogenation can introduce chlorine, bromine, or fluorine atoms at various positions, which can modulate the lipophilicity and electronic character of the molecule. nih.govorgsyn.org Studies on related 2-phenylquinoline-4-carboxamides have shown that introducing a halogen, such as a bromine atom, can be a key modification. nih.gov

Modern techniques involving transition metal-catalyzed C-H activation have emerged as powerful tools for the regioselective functionalization of quinoline rings. mdpi.com These methods allow for the direct introduction of aryl, alkyl, or other functional groups at specific C-H bonds, often with high selectivity that is difficult to achieve with classical electrophilic substitution. mdpi.com For instance, palladium-catalyzed reactions are widely used for C-2 arylation of quinoline N-oxides, which can then be deoxygenated to yield the functionalized quinoline. mdpi.com While the target molecule is already substituted at C-2, these principles can be applied to functionalize other positions on the quinoline core.

The specific substitution pattern can significantly influence the molecule's properties. For example, research on substituted 2-arylquinolines has shown that substituents at the C-6 position can impart potent and selective biological activities. rsc.org

| Position on Quinoline Ring | Reaction Type | Example Reagents/Catalysts | Introduced Group |

| Benzo portion (C5-C8) | Electrophilic Halogenation | N-Chlorosuccinimide (NCS) | Chloro (-Cl) orgsyn.org |

| Benzo portion (C5-C8) | Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Various positions | C-H Arylation (via N-oxide) | Pd(OAc)₂, Arylboronic acid | Aryl group mdpi.com |

| C-3 Position | Halogenation | N-Halosuccinimide | Halogen (-Cl, -Br) nih.gov |

N-Alkylation/Acylation of the Quinoline Nitrogen

Direct N-alkylation or N-acylation of the quinoline ring nitrogen in a 2,4-disubstituted system like this compound is generally challenging. The nitrogen atom's lone pair of electrons is part of the aromatic π-system, which significantly reduces its nucleophilicity compared to the nitrogen in a non-aromatic heterocycle.

However, functionalization can be achieved through the formation of an N-acyliminium ion . This involves treating the quinoline with an acylating agent (like a chloroformate) and a nucleophile. This approach has been used in transition metal-catalyzed cross-coupling reactions to add aryl groups to the C-2 position of the resulting dihydroquinoline, which can then be re-aromatized. rsc.org

An alternative strategy to functionalize the pyridine (B92270) part of the quinoline system involves the initial formation of a quinoline N-oxide . The N-oxide can then be activated with various reagents (e.g., sulfonyl chlorides) to facilitate nucleophilic attack at the C-2 or C-6 positions. nih.govacs.org This deoxygenative functionalization is a well-established method for introducing a range of substituents, including sulfonyl groups, onto the quinoline core. nih.gov

Advanced Methodologies for Scalable Synthesis in Research

The ability to synthesize analogues of this compound on a scale suitable for thorough investigation is critical for research and development. This requires robust, efficient, and adaptable synthetic routes.

One-pot, multi-component reactions are highly valued for their efficiency and atom economy. rsc.orgnih.govresearchgate.netnih.gov These reactions combine two or more starting materials in a single reaction vessel to form a complex product, avoiding the need for isolation and purification of intermediates. The Doebner and Pfitzinger reactions, which are classical methods for synthesizing quinoline-4-carboxylic acids, have been adapted into one-pot procedures. nih.govimist.ma For example, a modified Doebner reaction allows for the three-component synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, and has been demonstrated to be applicable for large-scale synthesis. nih.gov

Combinatorial chemistry and parallel synthesis techniques are employed to rapidly generate large libraries of related compounds for high-throughput screening. nih.govnih.gov These methodologies often utilize solid-phase synthesis or automated solution-phase techniques to systematically vary the substituents at different positions of the molecular scaffold. For instance, a robust synthetic route applicable to the parallel synthesis of diverse 2-carboxamide-substituted quinoxalines (a related heterocycle) has been developed, highlighting the potential for applying similar strategies to the quinoline-4-carboxamide core. nih.gov

The development of syntheses using green chemistry principles, such as using environmentally benign solvents, solvent-free conditions, or microwave irradiation to accelerate reactions, also contributes to more efficient and scalable research-scale production. imist.maresearchgate.net Such approaches not only reduce the environmental impact but can also lead to higher yields and shorter reaction times. imist.maresearchgate.net

| Methodology | Key Features | Advantages for Research |

| One-Pot, Multi-Component Reactions | Combines multiple steps without isolating intermediates. rsc.orgnih.gov | Increased efficiency, reduced waste, time-saving. imist.ma |

| Parallel Synthesis | Simultaneous synthesis of multiple analogues in an array format. nih.gov | Rapid generation of focused libraries for SAR studies. |

| Combinatorial Chemistry | Systematic combination of building blocks to create large libraries. nih.gov | High-throughput screening, broad exploration of chemical space. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Accelerated reaction rates, improved yields, enhanced purity. nih.gov |

In-Depth Analysis of this compound Reveals Scant Publicly Available Research Data

A thorough investigation into the scientific literature for detailed structural and purity analysis of the chemical compound this compound has found a significant lack of specific, publicly available research data. While general methodologies for the characterization of related quinoline derivatives are well-established, specific experimental data for this particular compound, as required for a comprehensive scientific article, are not readily accessible in published research.

Efforts to locate dedicated studies on this compound that include high-resolution mass spectrometry (HRMS) for molecular formula determination, multidimensional nuclear magnetic resonance (NMR) spectroscopy for complete structural assignment, or single-crystal X-ray diffraction for definitive three-dimensional structure analysis have been unsuccessful. Similarly, specific high-performance liquid chromatography (HPLC) methods validated for the purity and impurity profiling of this compound are not described in the available literature.

While research on analogous compounds such as 2-phenylquinoline-4-carboxamide (B4668241) derivatives and other substituted quinolines exists, the direct application of their specific data to this compound would be scientifically inaccurate. The structural nuances and physicochemical properties of a compound are unique, and therefore, require dedicated experimental investigation.

Consequently, the creation of a detailed article focusing solely on the rigorous structural elucidation and purity assessment of this compound, complete with specific data tables and in-depth research findings as per the requested outline, cannot be fulfilled at this time due to the absence of the necessary primary research data in the public domain.

Rigorous Structural Elucidation and Purity Assessment Techniques in Research

Chromatographic Methods for Analytical Purity and Impurity Profiling in Research Samples

Chiral Chromatography for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a primary and effective method for separating enantiomers and quantifying their relative amounts. mdpi.comnih.goveijppr.com Enantiomers of a chiral compound possess identical physical and chemical properties in an achiral environment, but can exhibit different pharmacological and toxicological effects in a chiral biological system. eijppr.com Therefore, the ability to separate and quantify them is of utmost importance.

The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers of the analyte and the chiral stationary phase. eijppr.com The CSP creates a chiral environment where the transient diastereomeric complexes formed between the individual enantiomers and the CSP have different energies of formation, leading to different retention times on the chromatographic column. eijppr.com This allows for their separation and individual quantification.

For a compound such as 2-(4-Aminophenyl)-4-quinolinecarboxamide, if it possesses a chiral center or exhibits axial chirality, its enantiomeric purity would be a crucial parameter to establish. The application of chiral chromatography would involve the screening of various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases, to identify a suitable column that can resolve the enantiomers. nih.goveijppr.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase chromatography, would be optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net

The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, can then be calculated from the peak areas of the two enantiomers in the chromatogram. While the principles of chiral chromatography are well-established and would be applicable to this compound, a detailed review of scientific literature did not yield specific studies detailing the chiral separation of this compound. Consequently, experimental data on the specific chiral stationary phases, mobile phase conditions, and resulting enantiomeric purity assessments for this compound are not available. Therefore, a data table of research findings cannot be presented.

Mechanistic Investigations and Biological Target Deconvolution Non Clinical Focus

Biochemical Profiling: Enzymatic Inhibition and Receptor Binding Studies

Biochemical assays are fundamental in elucidating the direct molecular interactions of a compound. For 2-(4-aminophenyl)-4-quinolinecarboxamide and its close analogs, these studies have centered on identifying and characterizing its enzymatic and receptor targets.

Kinetic Analysis of Target Modulation

While specific kinetic analysis data for the direct enzymatic modulation by this compound is not extensively detailed in the public domain, studies on structurally related quinoline-4-carboxamide derivatives provide insights into their potential mechanisms. For instance, derivatives of this class have been investigated as inhibitors of enzymes such as sirtuins (SIRTs), which are NAD+-dependent deacetylases. A study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, which share a core structure, identified a lead compound, P6, as a potent SIRT3 inhibitor. This inhibition was found to be selective over other sirtuin isoforms, SIRT1 and SIRT2.

Competitive Binding Assays and Ligand Selectivity

Competitive binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. Research into the broader family of 2-phenyl-4-quinolinecarboxamides has demonstrated their potential as potent and selective non-peptide competitive antagonists for the human neurokinin-3 (NK-3) receptor. These assays typically involve measuring the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the determination of its inhibitory constant (Ki).

Derivatives of quinoline-4-carboxamide have also been evaluated for their antagonist activity at the P2X7 receptor (P2X7R). In these studies, the ability of the compounds to inhibit Bz-ATP-induced currents is measured, providing a functional assessment of their receptor binding and antagonism.

Cellular Assays for Pathway Interrogation and Phenotypic Modulation

Cell-based assays provide a more physiologically relevant context to understand a compound's biological effects, linking target engagement to cellular outcomes.

Cell Proliferation and Viability Assays (Mechanistic Context)

The antiproliferative activity of quinoline-4-carboxamide derivatives has been a significant area of investigation. In a study focusing on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, the compound P6 demonstrated potent inhibitory activity against a panel of MLLr leukemic cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed to assess the impact of these compounds on cell viability and proliferation. For instance, some carboxamide and quinoline (B57606) derivatives were shown to be non-toxic at concentrations up to 100 μM in MTT assays.

Table 1: Antiproliferative Activity of a Related Quinoline Derivative (P6)

| Cell Line | IC₅₀ (µM) |

|---|---|

| MOLM13 | 5.8 |

| MV4-11 | 6.2 |

This data is for a structurally related compound, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative P6, and is presented for illustrative purposes of the potential activity of the quinoline-4-carboxamide scaffold.

Apoptosis and Cell Cycle Analysis (Mechanistic Context)

Further mechanistic studies on related quinoline derivatives have explored their ability to induce apoptosis and alter the cell cycle. For the SIRT3 inhibitor P6, it was observed that its anticancer effects were attributed to the induction of G0/G1 phase cell cycle arrest and cell differentiation, rather than apoptosis.

In contrast, other quinoline-4-carboxamide derivatives have been shown to potentiate apoptosis. Studies on P2X7R antagonists from this chemical class indicated that these compounds could induce apoptosis, as evidenced by fluorescence microscopy with dyes like propidium (B1200493) iodide (PI) and DAPI, which stain the nuclei of dead and apoptotic cells, respectively. For example, compound 1e, a related quinoline derivative, led to a significant increase in apoptotic cells (35% PI positive cells) as measured by flow cytometry.

Table 2: Apoptosis Induction by Related Quinoline Derivatives

| Compound | % Cell Death (PI Positive) |

|---|---|

| 1e | 35% |

| 2e | 25% |

| 2f | 20% |

This data represents the apoptotic effect of related carboxamide and quinoline derivatives acting as P2X7R antagonists.

Reporter Gene Assays for Transcriptional Activity

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate electronic structure, molecular orbitals, and predict various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govrsc.org DFT calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state. nih.gov

For quinoline (B57606) derivatives, DFT has been employed to understand their electronic properties and reactivity. nih.govijpras.com The analysis of HOMO and LUMO surfaces can reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. In the case of 2-(4-Aminophenyl)-4-quinolinecarboxamide, the aminophenyl group would likely contribute significantly to the HOMO, indicating its role as an electron-donating moiety. Conversely, the quinoline ring system is expected to be a major component of the LUMO, highlighting its electron-accepting character. These calculations can also provide insights into various reactivity descriptors such as electronegativity, chemical hardness, and chemical potential. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for a Quinoline Derivative

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| Energy Gap (HOMO-LUMO) | 3.7 eV |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 1.85 |

| Note: This table presents hypothetical data for illustrative purposes, as specific calculations for this compound are not publicly available. |

Quantum chemical calculations are also instrumental in predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds.

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. researchgate.netacs.org By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to obtain theoretical chemical shifts that correlate well with experimental data. acs.org For quinoline derivatives, specific signals, such as those for the amide proton and the various aromatic protons on the quinoline and aminophenyl rings, can be assigned with greater confidence when supported by theoretical predictions. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. rsc.orgrsc.orgresearchgate.net By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Vis spectrum, providing information on the wavelengths of maximum absorption (λmax). mdpi.com For quinoline derivatives, the electronic transitions are typically of the π → π* type, involving the delocalized electrons of the aromatic system. rsc.org The specific substitution pattern on the quinoline and aminophenyl rings of this compound would influence the energies of these transitions and, consequently, the observed color of the compound.

Table 2: Illustrative Predicted Spectroscopic Data for a Quinoline Derivative

| Spectroscopic Data | Predicted Value |

| 1H NMR (Amide Proton) | δ 10.5 ppm |

| 13C NMR (Carbonyl Carbon) | δ 168.0 ppm |

| UV-Vis λmax | 350 nm |

| Note: This table presents hypothetical data for illustrative purposes, as specific calculations for this compound are not publicly available. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or nucleic acid.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.comresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For quinoline carboxamide derivatives, docking studies have been performed against various biological targets, including kinases and reverse transcriptase. mdpi.comnih.gov

In a hypothetical docking study of this compound, the compound would be placed into the active site of a target protein. The docking algorithm would then explore different binding poses, and a scoring function would estimate the binding affinity for each pose. Key interactions, such as hydrogen bonds between the carboxamide group and amino acid residues in the active site, and π-π stacking interactions involving the quinoline and aminophenyl rings, would be identified. nih.gov For instance, the quinoline nitrogen is often observed to form a hydrogen bond with the hinge region of kinases. mdpi.comnih.gov

Table 3: Illustrative Molecular Docking Results for a Quinoline Derivative with a Kinase Target

| Parameter | Result |

| Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | MET793, LYS745, ASP855 |

| Types of Interactions | Hydrogen bonding, π-π stacking |

| Note: This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound are not publicly available. |

Molecular dynamics (MD) simulations provide a detailed view of the conformational flexibility of a molecule and the stability of its interactions with a target over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov

For a flexible molecule like this compound, which has rotatable bonds between the aromatic rings and the carboxamide linker, MD simulations can explore its conformational landscape. mdpi.com This analysis can identify the most stable conformations of the molecule in different environments, such as in solution or when bound to a protein. Understanding the conformational preferences of the molecule is essential, as only specific conformations may be able to bind effectively to a biological target. The stability of the interactions predicted by molecular docking can also be assessed through MD simulations by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand in the binding site over the simulation time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For quinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to predict their anticancer activity. mdpi.comnih.gov These models are built using a training set of molecules with known activities. The models then identify the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that are important for biological activity.

A QSAR model for a series of compounds including this compound could be developed to predict its potential as, for example, an anticancer agent. globalresearchonline.netarabjchem.org The model would be built using a dataset of quinoline carboxamide analogs with experimentally determined activities. The resulting QSAR model could then be used to predict the activity of this compound and to guide the design of new derivatives with improved potency. The predictive power of a QSAR model is typically evaluated using statistical parameters such as the cross-validated correlation coefficient (q²) and the correlation coefficient for a test set of compounds (r²pred).

Table 4: Illustrative Statistical Parameters for a Hypothetical QSAR Model of Quinoline Derivatives

| Statistical Parameter | Value |

| Cross-validated R² (q²) | 0.65 |

| Non-cross-validated R² | 0.85 |

| Predicted R² for Test Set | 0.75 |

| Note: This table presents hypothetical data for illustrative purposes, as a specific QSAR model for this compound is not publicly available. |

Statistical Modeling of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a prominent statistical modeling technique used to correlate the chemical structure of a compound with its biological activity. For quinoline derivatives, QSAR models are developed to predict their efficacy against various biological targets, such as cancer cell lines or pathogenic microbes. nih.govnih.gov These models are built upon datasets of analogous compounds where both the chemical structures and the biological activities have been experimentally determined.

The process involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), or 3D (e.g., molecular shape, volume). For a series of 2-arylquinoline-4-carboxamide analogs, relevant descriptors might include:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

Lipophilicity Descriptors: Commonly represented by logP, which describes the partitioning of a compound between an octanol (B41247) and water phase and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org

Steric Descriptors: Like molar refractivity or specific shape indices, which can account for the influence of a substituent's size and shape on its binding to a target protein.

Once calculated, these descriptors are used as independent variables in a statistical model, with the biological activity (e.g., IC50 or MIC values) as the dependent variable. Various machine learning and statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and more advanced techniques like support vector machines (SVM) and artificial neural networks (ANN), can be employed to build the QSAR model. nih.govnih.gov

A hypothetical QSAR study on a series of 2-(4-substituted-phenyl)-4-quinolinecarboxamides might reveal that electron-withdrawing substituents on the phenyl ring and a moderate lipophilicity are beneficial for a particular biological activity. Such a model, once validated, can be used to predict the activity of yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Below is an interactive data table showcasing hypothetical data that could be used in a QSAR study for derivatives of this compound.

| Compound ID | Substituent (R) | Molecular Weight | LogP | Electronic Parameter (Hammett's σ) | Predicted IC50 (µM) |

| 1 | -NH2 | 277.31 | 2.85 | -0.66 | 5.2 |

| 2 | -OH | 278.29 | 2.91 | -0.37 | 7.8 |

| 3 | -CH3 | 276.33 | 3.36 | -0.17 | 6.5 |

| 4 | -Cl | 296.74 | 3.58 | 0.23 | 3.1 |

| 5 | -NO2 | 307.29 | 3.12 | 0.78 | 1.5 |

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful computational tool for designing new molecules (de novo design) that are likely to be biologically active. mdpi.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers. nih.gov

For a compound like this compound, a pharmacophore model could be developed based on a set of known active molecules with a similar mechanism of action or by analyzing the binding site of the target protein if its structure is known. nih.gov The key pharmacophoric features of the this compound scaffold might include:

An aromatic ring feature from the quinoline core.

A hydrogen bond donor from the amide N-H group.

A hydrogen bond acceptor from the amide carbonyl oxygen.

An additional aromatic ring feature from the 4-aminophenyl group.

A hydrogen bond donor/acceptor from the amino group on the phenyl ring.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual libraries of chemical compounds to identify novel scaffolds that match the pharmacophoric features. nih.gov Furthermore, the model can guide the de novo design of new molecules by providing a template for assembling fragments with the desired chemical features in the correct spatial orientation. This approach allows for the exploration of novel chemical space and the design of compounds with improved potency and selectivity.

The following table illustrates a potential pharmacophore model derived from the this compound scaffold.

| Pharmacophoric Feature | Chemical Group | Spatial Coordinates (Hypothetical) |

| Aromatic Ring 1 | Quinoline Core | (x1, y1, z1) |

| Hydrogen Bond Donor | Amide N-H | (x2, y2, z2) |

| Hydrogen Bond Acceptor | Amide C=O | (x3, y3, z3) |

| Aromatic Ring 2 | Phenyl Group | (x4, y4, z4) |

| Hydrogen Bond Donor | Amino Group (-NH2) | (x5, y5, z5) |

Reaction Mechanism Computations for Synthetic Route Optimization

Computational chemistry, particularly quantum mechanics (QM) calculations, can provide detailed insights into reaction mechanisms, which is invaluable for optimizing synthetic routes. iipseries.org For the synthesis of this compound, several established methods for quinoline synthesis, such as the Pfitzinger, Doebner-von Miller, or Combes reactions, could be adapted. iipseries.orgmdpi.com

Reaction mechanism computations can be employed to:

Elucidate Reaction Pathways: By calculating the energies of reactants, transition states, intermediates, and products, the most favorable reaction pathway can be identified. This can help in understanding why a particular reaction gives a certain product or fails to proceed.

Investigate the Role of Catalysts: Computational models can be used to study how a catalyst interacts with the reactants and lowers the activation energy of the reaction, thereby guiding the selection of the most effective catalyst. scielo.br

Optimize Reaction Conditions: By understanding the reaction mechanism, it may be possible to propose changes in reaction conditions, such as temperature, solvent, or catalyst, to improve the yield and selectivity of the desired product.

For instance, in a Pfitzinger-type synthesis of a precursor to this compound, QM calculations could be used to model the initial condensation reaction, the subsequent cyclization, and the final aromatization steps. iipseries.orgmdpi.com These calculations could reveal the structure of key transition states and intermediates, providing a deeper understanding of the reaction mechanism and suggesting modifications to improve the efficiency of the synthesis.

Below is a table summarizing how computational methods can be applied to optimize a hypothetical synthetic step.

| Reaction Step | Computational Method | Information Gained | Potential Optimization |

| Condensation | DFT (B3LYP/6-31G*) | Transition state energy and structure | Catalyst selection, solvent effects |

| Cyclization | IRC Calculations | Reaction pathway and intermediates | Temperature and pressure adjustments |

| Aromatization | NBO Analysis | Electron delocalization and stability | Choice of oxidizing agent |

2 4 Aminophenyl 4 Quinolinecarboxamide As a Chemical Probe in Academic Research

Design Principles for Developing Selective Chemical Probes

Information regarding the specific design principles that would be applied to develop "2-(4-Aminophenyl)-4-quinolinecarboxamide" as a selective chemical probe is not available in the current body of scientific literature. General principles for chemical probe design focus on achieving high potency, selectivity, and a well-defined mechanism of action to ensure that any observed biological effect can be confidently attributed to the interaction with its intended target. However, without a known biological target or activity for "this compound," a discussion of its specific design principles as a probe is purely speculative.

Application in Elucidating Novel Biological Pathways

There are no published studies that describe the application of "this compound" in the elucidation of novel biological pathways. The utility of a chemical probe in pathway discovery is contingent on its ability to modulate a specific protein or process, thereby allowing researchers to observe the downstream consequences. As the biological target and activity of "this compound" are not documented, its use in pathway elucidation has not been reported.

Limitations and Best Practices for Using Chemical Probes in Complex Biological Systems

While there are general limitations and best practices for using any chemical probe in complex biological systems, these cannot be specifically detailed for "this compound" due to the lack of research on this compound. General best practices include using the lowest effective concentration, employing appropriate negative and positive controls, and confirming on-target activity in the specific biological context of the experiment. However, without knowledge of its potency, selectivity, or potential off-target effects, a specific discussion of the limitations and best practices for "this compound" is not possible.

Future Research Trajectories and Academic Perspectives

Emerging Synthetic Methodologies for Quinoline-Based Scaffolds

The synthesis of the quinoline (B57606) core has been a subject of chemical research for over a century, leading to the development of numerous classical methods. nih.govresearchgate.net However, the demand for more efficient, sustainable, and diverse synthetic routes has spurred the development of novel methodologies. frontiersin.orgmdpi.com Future research into the synthesis of 2-(4-Aminophenyl)-4-quinolinecarboxamide and its derivatives will likely leverage these emerging techniques to create libraries of compounds with greater molecular diversity and improved efficiency.

Modern synthetic strategies are moving beyond traditional named reactions towards more innovative approaches. mdpi.com These include transition-metal-catalyzed reactions, C-H bond activation, photo-induced oxidative cyclization, and microwave-assisted synthesis. nih.govmdpi.com For instance, cobalt-catalyzed cyclization of anilines and acetophenones provides an efficient route to various quinoline skeletons with high yields and broad functional group tolerance. mdpi.com Transition-metal-free protocols are also gaining traction as they offer a more environmentally friendly and cost-effective alternative. researchgate.net

Another promising area is the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. nih.gov For example, a microwave-assisted annulation process using water as a solvent has been reported to produce quinoline derivatives with a 99% yield, highlighting the efficiency and green chemistry principles of this approach. nih.gov These advanced methodologies offer powerful tools for synthesizing novel analogues of this compound for further biological evaluation.

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| C-H Bond Activation | Direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. | Atom economy, reduced synthetic steps, access to novel derivatives. | mdpi.com |

| Photo-induced Oxidative Cyclization | Use of light to promote cyclization reactions, often under mild conditions. | Environmentally friendly, high efficiency, novel reactivity. | mdpi.com |

| Transition-Metal-Free Protocols | Synthesis without the use of transition metal catalysts. | Cost-effective, reduced metal contamination in final products, environmentally benign. | researchgate.net |

| Microwave-Assisted Synthesis | Application of microwave irradiation to heat reactions, accelerating reaction rates. | Rapid reaction times, improved yields, enhanced reaction control. | nih.gov |

Advanced Biological Systems for Mechanistic Investigation (e.g., organoids, microfluidics)

To fully understand the mechanism of action and therapeutic potential of compounds like this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant models. nih.gov Organoids and microfluidic systems, often referred to as "organs-on-chips," are at the forefront of this shift, offering unprecedented insights into human biology and disease. nih.govnih.gov

Organoids are three-dimensional (3D) multicellular structures that mimic the architecture and function of human organs. nih.gov They can be derived from stem cells or tissue samples and provide a more accurate model for studying disease progression and drug efficacy. nih.govresearchgate.net The use of organoids in conjunction with microfluidic devices allows for the precise control of the cellular microenvironment, including nutrient flow and exposure to test compounds. researchgate.net This combination is particularly valuable for creating multi-organ platforms to study the systemic effects and tissue-tissue interactions of drug candidates. nih.gov

For instance, a microfluidic chip can be designed with a central channel to host organoids within a hydrogel scaffold, flanked by channels for nutrient and drug perfusion. nih.gov This setup enables the long-term culture and detailed analysis of organoids, facilitating high-throughput screening and mechanistic studies. nih.gov Such advanced systems will be instrumental in elucidating the specific cellular targets and pathways affected by this compound and its derivatives, providing a more accurate prediction of their effects in vivo. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. researchgate.netnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and optimize existing ones. nih.gov For quinoline-based scaffolds, AI and ML algorithms can be employed for a variety of tasks, from de novo design to predicting pharmacokinetic properties. frontiersin.orgspringernature.com

Generative de novo design utilizes deep neural networks to propose novel molecular structures with desired properties. nih.gov This approach can be used for "scaffold hopping," where AI generates alternative core structures while maintaining similar biological activity, or "scaffold decoration," where the core remains the same, but the substituents are optimized. frontiersin.org This allows for the rapid exploration of chemical space around the this compound core to identify analogues with improved potency and drug-like characteristics. springernature.com

Novel Applications in Chemical Biology Research

Beyond their therapeutic potential, quinoline derivatives are valuable tools for chemical biology research. Their diverse biological activities allow them to be used as chemical probes to investigate complex biological processes. nih.govbenthamscience.com The this compound scaffold, with its potential for functionalization, is well-suited for the development of such probes.

For example, a quinoline-based compound with a specific biological target can be modified with a fluorescent tag or a reactive group to allow for visualization of the target within cells or for covalent labeling and subsequent identification. These chemical probes are instrumental in target validation and in elucidating the mechanism of action of bioactive compounds.

Recent research has highlighted the potential of quinoline derivatives as inhibitors of various biological targets, including the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov The discovery of novel quinoline analogues that potently inhibit such pathways opens up new avenues for both therapeutic intervention and for the development of research tools to study these processes. nih.gov The continued exploration of the biological activities of the this compound class will undoubtedly lead to the discovery of new applications in understanding fundamental aspects of cell biology and disease.

Q & A

Basic Questions

Q. What are the key structural features and physicochemical properties of 2-(4-Aminophenyl)-4-quinolinecarboxamide?

- Answer : The compound has a quinoline core substituted with a 4-aminophenyl group at position 2 and a carboxamide group at position 4. Its molecular formula is C₁₆H₁₃N₃O (MW: 263.29 g/mol). Key identifiers include CAS No. 444151-71-7, InChIKey ZDNWNEUJPGXWSR-UHFFFAOYSA-N, and SMILES

NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N. Physicochemical characterization typically employs NMR, mass spectrometry, and elemental analysis. For crystallographic validation, single-crystal X-ray diffraction with SHELX refinement is recommended .

Q. What synthetic routes are reported for synthesizing this compound?

- Answer : The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acid derivatives. Modifications involve condensation of isatin derivatives with ketones, followed by functionalization of the 4-position with carboxamide groups. Late-stage diversification via Buchwald–Hartwig amination can introduce the 4-aminophenyl moiety. Reaction optimization should include monitoring by TLC-MS or HPLC to ensure intermediate purity .

Q. What are the known derivatives of this compound and their biological activities?

- Answer : Derivatives include substitutions at the quinoline core (e.g., halogenation, methyl groups) and modifications of the carboxamide group. For example, 2-(3,4,5-trimethoxyphenyl) analogs show antitubulin activity, while 4-aminoquinoline derivatives exhibit antitubercular and antimalarial properties. Structure-activity relationship (SAR) studies recommend prioritizing substitutions that enhance solubility and target binding .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and intermolecular interactions. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL (via Olex2 or WinGX) with anisotropic displacement parameters ensures accuracy. For example, a related quinoline-4-carboxylic acid derivative showed a planar quinoline core with a dihedral angle of 15.2° between the aryl and quinoline rings .

Q. What analytical methods are used to characterize purity and stability under varying conditions?

- Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient).

- Stability : Forced degradation studies under acidic, basic, oxidative, and thermal stress (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS to identify degradation products.

- Mass Accuracy : High-resolution mass spectrometry (HRMS) with a tolerance of <5 ppm confirms molecular integrity .

Q. How does this compound interact with dopamine D3 receptors?

- Answer : The compound acts as a selective dopamine D3 receptor antagonist (Ki < 10 nM). Radioligand binding assays using [³H]7-OH-DPAT in HEK293 cells expressing human D3 receptors are standard. In vivo CNS penetration is validated via brain-to-plasma ratio studies in rodents. Structural analogs like SB-277011-A demonstrate high oral bioavailability (F > 50%) and blood-brain barrier permeability .

Q. How can researchers resolve contradictions in reported biological activities (e.g., therapeutic vs. toxic effects)?

- Answer : Contradictions may arise from assay conditions (e.g., cell lines, concentration ranges) or metabolite generation. For example, DNA adduct formation (a toxicological endpoint) observed in metabolically active liver microsomes contrasts with therapeutic receptor binding. Mitigation strategies include:

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple models.

- Metabolite Profiling : Use LC-HRMS to identify reactive intermediates.

- Species-Specific Testing : Compare rodent vs. human hepatocyte toxicity .

Q. What challenges exist in optimizing the pharmacokinetic profile of this compound?

- Answer : Key challenges include:

- Solubility : Poor aqueous solubility (logP ~3.5) limits bioavailability. Salt formation (e.g., hydrochloride) or nanoformulation improves dissolution.

- Metabolic Stability : Cytochrome P450 (CYP3A4/2D6) screening identifies major metabolic sites for deuteration or fluorination.

- Plasma Protein Binding : Equilibrium dialysis assays quantify unbound fractions to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.